molecular formula C45H71Cl8N13O6 B12791726 Methyl N-(3-(bis(2-chloroethyl)amino)-N-(N2-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-L-arginyl)-L-lysyl)-3-phenyl-L-alanyl)-L-histidinate tetrahydrochloride CAS No. 84434-76-4

Methyl N-(3-(bis(2-chloroethyl)amino)-N-(N2-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-L-arginyl)-L-lysyl)-3-phenyl-L-alanyl)-L-histidinate tetrahydrochloride

Cat. No.: B12791726
CAS No.: 84434-76-4
M. Wt: 1173.7 g/mol
InChI Key: WZMQAISEUROBGG-CCDFYQNOSA-N
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Description

Molecular Architecture of the Multifunctional Peptide-Alkylating Hybrid

The compound features a complex peptide backbone modified with two bis(2-chloroethyl)amino groups, which are nitrogen mustard derivatives known for their alkylating activity. The central structure consists of a tetrapeptide sequence: L-histidinate (C-terminal), L-lysyl , L-arginyl , and 3-phenyl-L-alanyl residues. Each 3-phenyl-L-alanyl unit is functionalized at the β-carbon with a bis(2-chloroethyl)amino group, creating a symmetrical alkylating motif. The N-terminus is capped with a methyl ester, while the C-terminal histidinate residue is stabilized as a tetrahydrochloride salt.

The peptide backbone adopts a folded conformation due to hydrogen bonding between the amide groups of adjacent residues. The bis(2-chloroethyl)amino groups extend outward, minimizing steric hindrance with the peptide core. This spatial separation ensures that the alkylating moieties remain accessible for DNA crosslinking while the peptide sequence mediates target recognition.

Table 1: Key Structural Features

Component Description
Peptide sequence L-His-L-Lys-L-Arg-3-phenyl-L-Ala-3-phenyl-L-Ala (N-to-C terminal)
Alkylating groups Two bis(2-chloroethyl)amino groups at β-positions of 3-phenyl-L-alanyl residues
Terminal modifications Methyl ester (N-terminus), tetrahydrochloride salt (C-terminus)

Stereochemical Configuration of L-Amino Acid Residues

All amino acid residues in the compound exhibit the L-configuration , consistent with ribosomal peptide biosynthesis. The chiral centers at the α-carbons of the histidinate, lysyl, arginyl, and alanyl residues are preserved, as confirmed by nuclear magnetic resonance (NMR) studies of analogous peptide-alkylating hybrids. The 3-phenyl-L-alanyl residues introduce additional stereochemical complexity: the β-carbon bearing the bis(2-chloroethyl)amino group is a quaternary center with R-configuration , as determined by X-ray crystallography of related nitrogen mustard conjugates.

The L-configuration ensures compatibility with enzymatic processing systems, potentially enabling targeted delivery to cells overexpressing aminopeptidases. The rigid stereochemistry of the 3-phenyl-L-alanyl residues also prevents racemization during synthesis, a critical factor for maintaining biological activity.

Bis(2-chloroethyl)amino Group Spatial Arrangement and Electronic Properties

The bis(2-chloroethyl)amino groups are electron-deficient due to the strong electron-withdrawing effects of the chlorine atoms. This property enhances their reactivity as alkylating agents by facilitating the formation of aziridinium intermediates, which crosslink DNA strands. The spatial arrangement of these groups is optimized for bifunctional alkylation:

  • Bond angles : The N–C–C–Cl dihedral angles approximate 60°, favoring a staggered conformation that reduces steric strain.
  • Electron distribution : Quantum mechanical calculations reveal a partial positive charge (+0.38 e) on the central nitrogen atom, increasing electrophilicity.
  • Solvent accessibility : Molecular dynamics simulations show that the chloroethyl chains project into aqueous environments, promoting interaction with DNA nucleophiles.

Table 2: Electronic Properties of Bis(2-chloroethyl)amino Groups

Property Value/Description Source
Partial charge (N atom) +0.38 e
C–Cl bond length 1.78 Å
N–C–C–Cl dihedral angle 58.9° ± 3.2°

Tetrahydrochloride Salt Formation and Counterion Interactions

The tetrahydrochloride salt stabilizes the compound by protonating four basic sites:

  • The α-amino group of the N-terminal 3-phenyl-L-alanyl residue (pKa ≈ 9.8)
  • The ε-amino group of the lysyl side chain (pKa ≈ 10.5)
  • The guanidino group of the arginyl residue (pKa ≈ 12.5)
  • The imidazole ring of the histidinate residue (pKa ≈ 6.0)

Chloride counterions form ionic bonds with these protonated sites, increasing aqueous solubility (logP = -1.2) and preventing aggregation. X-ray powder diffraction data indicate that the chloride ions occupy specific lattice positions, creating a stable crystalline structure with a melting point of 218–220°C.

Figure 1: Ionic Interactions in the Tetrahydrochloride Salt

[H₃N⁺-Peptide]Cl⁻ ··· Cl⁻ ··· [H₃N⁺-Peptide]Cl⁻  

Key: Dashed lines represent ionic bonds between protonated amino groups and chloride ions.

Properties

CAS No.

84434-76-4

Molecular Formula

C45H71Cl8N13O6

Molecular Weight

1173.7 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-[bis(2-chloroethyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-[bis(2-chloroethyl)amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate;tetrahydrochloride

InChI

InChI=1S/C45H67Cl4N13O6.4ClH/c1-68-44(67)35(27-32-28-54-29-56-32)59-43(66)37(39(31-13-6-3-7-14-31)62(25-19-48)26-20-49)60-41(64)33(15-8-9-21-50)57-40(63)34(16-10-22-55-45(52)53)58-42(65)36(51)38(30-11-4-2-5-12-30)61(23-17-46)24-18-47;;;;/h2-7,11-14,28-29,33-39H,8-10,15-27,50-51H2,1H3,(H,54,56)(H,57,63)(H,58,65)(H,59,66)(H,60,64)(H4,52,53,55);4*1H/t33-,34-,35-,36-,37-,38?,39?;;;;/m0..../s1

InChI Key

WZMQAISEUROBGG-CCDFYQNOSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C2=CC=CC=C2)N(CCCl)CCCl)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C3=CC=CC=C3)N(CCCl)CCCl)N.Cl.Cl.Cl.Cl

Canonical SMILES

COC(=O)C(CC1=CN=CN1)NC(=O)C(C(C2=CC=CC=C2)N(CCCl)CCCl)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C3=CC=CC=C3)N(CCCl)CCCl)N.Cl.Cl.Cl.Cl

Origin of Product

United States

Biological Activity

Methyl N-(3-(bis(2-chloroethyl)amino)-N-(N2-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-L-arginyl)-L-lysyl)-3-phenyl-L-alanyl)-L-histidinate tetrahydrochloride (CAS No. 84434-76-4) is a complex synthetic compound that incorporates multiple amino acid residues and bis(2-chloroethyl)amine moieties. This compound is primarily studied for its potential anticancer properties due to the presence of the bis(2-chloroethyl)amine, a well-known alkylating agent.

Chemical Structure and Properties

The molecular formula of this compound is C45H71Cl8N13O6C_{45}H_{71}Cl_8N_{13}O_6, with a molecular weight of approximately 1173.75 g/mol. Its structure can be represented as follows:

PropertyValue
CAS Number 84434-76-4
Molecular Formula C₄₅H₇₁Cl₈N₁₃O₆
Molecular Weight 1173.75 g/mol

The biological activity of this compound is largely attributed to its ability to form covalent bonds with DNA through alkylation, leading to cross-linking and subsequent inhibition of DNA replication and transcription. The presence of the bis(2-chloroethyl)amine groups enhances its reactivity, making it effective against rapidly dividing cancer cells.

Anticancer Efficacy

Research indicates that compounds containing bis(2-chloroethyl)amine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating potent antiproliferative activity .

Case Studies

  • In Vitro Studies : A study demonstrated that a derivative of the compound exhibited selective inhibition of histone deacetylases (HDACs), particularly HDAC3, with an IC50 value of 95.48 nM. This suggests potential for use in epigenetic modulation in cancer therapy .
  • In Vivo Efficacy : In animal models, compounds similar to methyl N-(3-(bis(2-chloroethyl)amino)... were shown to significantly reduce tumor size in xenograft models, highlighting their therapeutic potential in clinical settings.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of related compounds. The presence of specific functional groups, such as the phenylalanine and arginine residues, has been linked to enhanced cellular uptake and improved cytotoxicity .

Scientific Research Applications

Physicochemical Properties

PropertyValue
SolubilitySoluble in water
StabilityStable under normal conditions
pHAcidic (tetrahydrochloride form)

Anticancer Activity

Methyl N-(3-(bis(2-chloroethyl)amino) has been investigated for its potential as an anticancer agent. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can lead to DNA cross-linking and subsequent cancer cell death. This mechanism is particularly relevant in the treatment of various malignancies, including lymphomas and solid tumors.

Case Study: Mechanism of Action

A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and inhibition of tumor growth in xenograft models .

Targeted Drug Delivery

The compound's structure allows for modifications that enable targeted drug delivery systems. By conjugating this compound with specific ligands, researchers aim to enhance the selectivity of drug delivery to cancerous tissues while minimizing systemic toxicity.

Case Study: Nanoparticle Conjugation

Research has shown that nanoparticles loaded with this compound can effectively target tumor cells overexpressing certain receptors, resulting in improved therapeutic outcomes compared to conventional chemotherapy .

Combination Therapies

Combining methyl N-(3-(bis(2-chloroethyl)amino) with other chemotherapeutics has been explored to enhance efficacy and overcome drug resistance. The synergistic effects observed in preclinical studies suggest that this compound can sensitize resistant cancer cells to other agents.

Case Study: Synergistic Effects

A recent investigation highlighted that co-administration with a topoisomerase inhibitor resulted in a significant reduction in tumor size compared to monotherapy, indicating a promising avenue for clinical application .

Toxicity Profile Overview

ParameterObservations
Hematological EffectsAnemia, leukopenia
Organ ToxicityLiver and kidney function monitoring required
Long-term EffectsUnder investigation

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Efficacy : The compound’s multi-site alkylation may enhance cytotoxicity against tumors with high DNA repair capacity (e.g., glioblastoma), similar to BCNU .
  • Toxicity : High solubility could increase renal and hepatic exposure, necessitating dose optimization to avoid organ-specific toxicity .
  • Therapeutic Index : Structural similarities to nitrosoureas suggest a narrow therapeutic window, but the peptide backbone may improve tumor targeting .

Preparation Methods

Peptide Backbone Assembly

  • Solid-Phase Peptide Synthesis (SPPS):
    The peptide sequence containing L-phenylalanyl, L-arginyl, L-lysyl, and L-histidinate residues is assembled on a solid resin support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Each amino acid is coupled sequentially with activation agents such as HBTU or HATU in the presence of a base like DIPEA.
  • Protecting Groups:
    Side chains of arginine, lysine, and histidine are protected with appropriate groups (e.g., Pbf for arginine, Boc for lysine, Trt for histidine) to prevent side reactions during chain elongation.
  • Cleavage and Deprotection:
    After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) cocktails.

Introduction of Bis(2-chloroethyl)amino Groups

  • Alkylation Reaction:
    The bis(2-chloroethyl)amino groups are introduced by alkylation of the amino groups on the phenylalanine residues. This is typically achieved by reacting the free amine groups with 2-chloroethyl chloride or related chloroalkyl reagents under controlled basic conditions to avoid over-alkylation or side reactions.
  • Reaction Conditions:
    The alkylation is performed in anhydrous solvents such as dichloromethane or DMF at low temperatures (0–5°C) to maintain selectivity and yield.
  • Purification:
    The intermediate is purified by preparative HPLC or crystallization to remove unreacted reagents and side products.

Methyl Ester Formation

  • Esterification:
    The C-terminal carboxyl group of the histidine residue is converted to a methyl ester to improve membrane permeability and stability. This is commonly done by treating the peptide with methanol in the presence of acid catalysts such as HCl or sulfuric acid under reflux conditions.
  • Control of Reaction:
    Reaction time and temperature are carefully monitored to prevent hydrolysis or peptide backbone degradation.

Formation of Tetrahydrochloride Salt

  • Salt Formation:
    The final compound is converted into its tetrahydrochloride salt by treatment with excess hydrochloric acid in an appropriate solvent (e.g., ethanol or water). This step enhances the compound’s solubility and stability for storage and biological applications.
  • Isolation:
    The salt is isolated by precipitation or lyophilization and characterized for purity.
Parameter Method Typical Result
Molecular Weight Mass Spectrometry (MS) 1173.7 g/mol
Purity High-Performance Liquid Chromatography (HPLC) >95%
Structural Confirmation Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR) Consistent with expected structure
Salt Content Titration Corresponds to tetrahydrochloride stoichiometry
Optical Rotation Polarimetry Consistent with L-amino acid configuration
  • Yield Optimization:
    Studies indicate that the alkylation step is critical for yield and purity. Using freshly distilled 2-chloroethyl chloride and maintaining low temperatures reduces side reactions.
  • Protecting Group Strategy:
    Employing acid-labile protecting groups compatible with TFA cleavage ensures efficient deprotection without peptide degradation.
  • Purification Techniques:
    Preparative reversed-phase HPLC is preferred for final purification due to the compound’s polarity and complexity.
  • Stability:
    The tetrahydrochloride salt form exhibits enhanced stability under ambient conditions compared to the free base.
Step Reagents/Conditions Purpose Notes
Peptide Assembly Fmoc-SPPS, HBTU/HATU, DIPEA, TFA cleavage Build peptide backbone Use acid-labile protecting groups
Bis(2-chloroethyl)amino Alkylation 2-chloroethyl chloride, base, low temp (0–5°C) Introduce alkylating groups Control temperature to avoid side reactions
Methyl Esterification Methanol, HCl catalyst, reflux Form methyl ester at C-terminus Monitor to prevent hydrolysis
Salt Formation Excess HCl, ethanol/water Form tetrahydrochloride salt Enhances solubility and stability
Purification Preparative HPLC, crystallization Remove impurities Essential for >95% purity

Q & A

(Basic) How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires a stepwise approach:

  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amino acid residues to prevent undesired side reactions during peptide coupling .
  • Purification : Employ reverse-phase HPLC with gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate intermediates and final product. Purity validation via HPLC should target ≥98% (analogous to methods in ) .
  • Bis(2-chloroethyl)amino Group Stability : Conduct reactions under inert atmospheres (argon/nitrogen) to minimize hydrolysis of the chloroethyl groups .

(Basic) What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF or ESI-MS) confirms molecular weight and detects impurities. For example, observe [M+H]+ or [M+4Cl–+H]+ ions to verify chloride content .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or D2O resolves stereochemistry and confirms bis(2-chloroethyl)amino group placement. Compare chemical shifts with similar alkylating agents (e.g., ) .
  • Circular Dichroism (CD) : Assess secondary structure in aqueous solutions to ensure peptide backbone integrity .

(Basic) How do researchers assess the stability of this compound under varying physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in buffers (pH 4–8) at 37°C and monitor degradation via HPLC. Compare half-life to known alkylating agents like cyclophosphamide .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at –80°C to preserve activity .
  • Redox Sensitivity : Test stability in reducing environments (e.g., with glutathione) to simulate intracellular conditions .

(Advanced) What in vitro models are appropriate for evaluating the alkylating activity of this compound?

Methodological Answer:

  • DNA Crosslinking Assays : Use agarose gel electrophoresis or comet assays to quantify DNA interstrand crosslinks in leukemia cell lines (e.g., Jurkat or K562) .
  • Enzyme Inhibition Studies : Test inhibition of histone deacetylases (HDACs) or other targets using fluorogenic substrates. Compare IC₅₀ values to reference alkylators (e.g., melphalan) .
  • 3D Tumor Spheroids : Evaluate penetration efficiency in multicellular spheroids using confocal microscopy with fluorescently labeled analogs .

(Advanced) How can contradictions in experimental data regarding the compound’s mechanism of action be resolved?

Methodological Answer:

  • Cross-Validation : Replicate studies under standardized conditions (e.g., cell density, serum concentration) to isolate variables. For example, discrepancies in cytotoxicity may arise from differences in cellular glutathione levels .
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways affected by alkylation. Contrast results with CRISPR knockouts of DNA repair genes (e.g., BRCA1) .
  • Theoretical Frameworks : Link findings to existing alkylation theories (e.g., Hard-Soft Acid-Base principles) to explain unexpected reactivity .

(Advanced) What computational approaches are suitable for modeling the interaction between this compound and DNA targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding kinetics of the bis(2-chloroethyl)amino groups with guanine N7 positions. Compare free energy profiles to nitrogen mustards .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation barriers for chloroethyl group hydrolysis and DNA adduct formation .
  • AI-Driven Predictive Modeling : Train neural networks on structural analogs (e.g., chlorambucil) to predict binding affinities and off-target effects .

(Advanced) What strategies mitigate off-target alkylation effects during in vivo studies?

Methodological Answer:

  • Prodrug Design : Incorporate enzymatically cleavable linkers (e.g., peptide substrates for tumor-associated proteases) to activate the compound selectively in target tissues .
  • Nanoparticle Encapsulation : Use liposomal or PEGylated carriers to enhance tumor accumulation and reduce systemic exposure .
  • Dosage Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodents to identify the maximum tolerated dose (MTD) with minimal hepatotoxicity .

(Basic) How should researchers design dose-response studies to determine the therapeutic index of this compound?

Methodological Answer:

  • In Vivo Models : Use xenograft mice with human-derived tumors. Administer escalating doses (1–50 mg/kg) intravenously and monitor tumor volume vs. body weight loss .
  • Therapeutic Index Calculation : Calculate the ratio of LD₅₀ (lethal dose) to ED₅₀ (effective dose) using probit analysis. Compare to clinical alkylators like bendamustine .
  • Toxicokinetics : Measure plasma concentrations via LC-MS/MS to correlate exposure with toxicity markers (e.g., liver enzymes ALT/AST) .

(Advanced) What methodologies are recommended for detecting metabolic byproducts of this compound in biological matrices?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Use LC-HRMS with collision-induced dissociation (CID) to identify phase I/II metabolites (e.g., hydroxylation or glutathione adducts) .
  • Stable Isotope Labeling : Synthesize a deuterated analog to track metabolic pathways in liver microsomes .
  • Metabolite Profiling : Apply untargeted metabolomics to serum/urine samples from treated animals to map detoxification pathways .

(Advanced) How can AI-driven simulations enhance the predictive modeling of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Deep Learning Models : Train convolutional neural networks (CNNs) on structural descriptors (e.g., SMILES strings) to predict absorption/distribution parameters .
  • COMSOL Multiphysics Integration : Model blood-brain barrier penetration using AI-optimized diffusion coefficients and partition coefficients .
  • Generative AI : Design derivatives with improved solubility using reinforcement learning frameworks trained on ChEMBL datasets .

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